![molecular formula C28H26O8 B14274591 Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol CAS No. 133387-21-0](/img/structure/B14274591.png)
Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol is a complex organic compound characterized by multiple phenoxy and phenol groups. This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-hydroxyphenoxyacetic acid with phenol derivatives under controlled conditions. The reaction is usually carried out in the presence of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using advanced equipment to ensure high yield and purity. The process often includes purification steps such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones and related compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenol derivatives. These products have distinct chemical and physical properties that make them useful in different applications .
Scientific Research Applications
Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular processes. For example, it has been shown to inhibit the proliferation of vascular smooth muscle cells by mimicking synthetic heparin . Additionally, it can induce apoptosis in certain cancer cell lines by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Phenoxyacetic acid: Known for its use in herbicides and plant growth regulators.
4-Hydroxyphenylacetic acid: Used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
Phenoxyethanoic acid: Utilized in various industrial applications due to its chemical properties.
Uniqueness
What sets acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol apart from these similar compounds is its unique structure, which allows for specific interactions with biological targets and its potential therapeutic applications. Its multiple phenoxy and phenol groups provide a versatile platform for chemical modifications, making it a valuable compound in both research and industry .
Properties
CAS No. |
133387-21-0 |
|---|---|
Molecular Formula |
C28H26O8 |
Molecular Weight |
490.5 g/mol |
IUPAC Name |
acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol |
InChI |
InChI=1S/C24H18O4.2C2H4O2/c25-19-5-13-23(14-6-19)27-21-9-1-17(2-10-21)18-3-11-22(12-4-18)28-24-15-7-20(26)8-16-24;2*1-2(3)4/h1-16,25-26H;2*1H3,(H,3,4) |
InChI Key |
SBVUUNBPTMUTSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1C2=CC=C(C=C2)OC3=CC=C(C=C3)O)OC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine](/img/structure/B14274510.png)
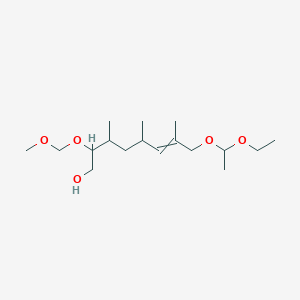
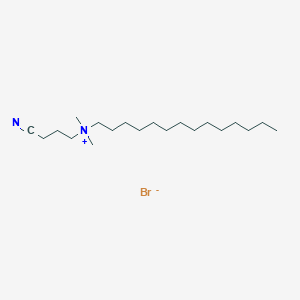
![([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14274540.png)
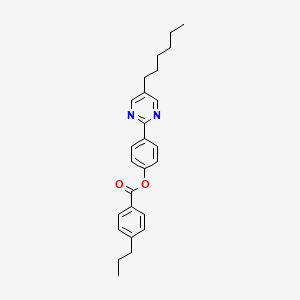
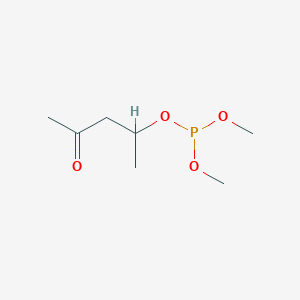
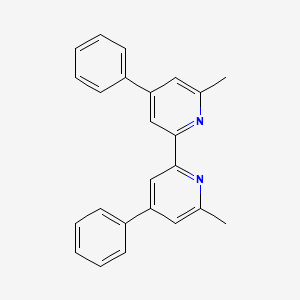
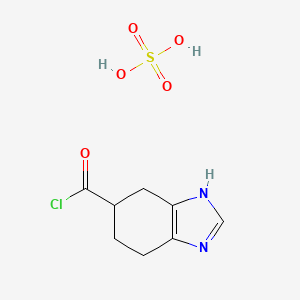
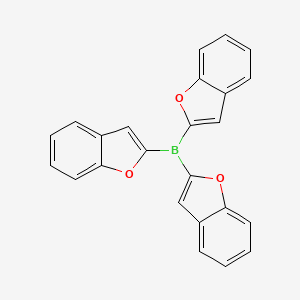
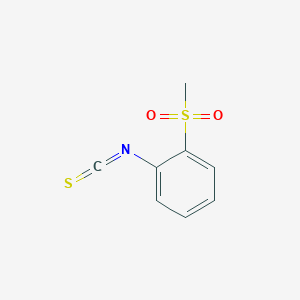
![3,3'-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol)](/img/structure/B14274580.png)
![4,4'-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14274586.png)
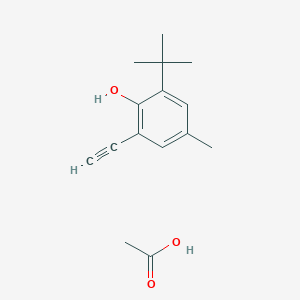
![Benzenamine, 2-nitro-4-[(4-nitrophenyl)thio]-](/img/structure/B14274590.png)
